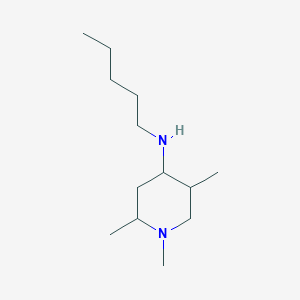

1,2,5-trimethyl-N-pentylpiperidin-4-amine

Description

BenchChem offers high-quality 1,2,5-trimethyl-N-pentylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,5-trimethyl-N-pentylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H28N2 |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

1,2,5-trimethyl-N-pentylpiperidin-4-amine |

InChI |

InChI=1S/C13H28N2/c1-5-6-7-8-14-13-9-12(3)15(4)10-11(13)2/h11-14H,5-10H2,1-4H3 |

InChI Key |

YUXAOOKQNMXUKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1CC(N(CC1C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1,2,5-Trimethyl-N-pentylpiperidin-4-amine

Topic: Synthesis of 1,2,5-Trimethyl-N-pentylpiperidin-4-amine Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,5-trimethylpiperidin-4-amine scaffold represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with analgesic agents (e.g., trimeperidine/Promedol) and neuroactive alkaloids. The specific derivative, 1,2,5-trimethyl-N-pentylpiperidin-4-amine (CAS 1218562-42-5), combines a sterically defined piperidine core with a lipophilic N-alkyl chain, modulating blood-brain barrier (BBB) penetration and receptor affinity.

This guide details a robust, scalable synthetic route designed for high stereochemical fidelity. The protocol prioritizes the Dieckmann cyclization pathway for the core construction, followed by a reductive amination utilizing modern borohydride reagents to ensure high yield and purity.

Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors: the functionalized piperidine core and the alkyl amine side chain.

-

Disconnection A (C-N Bond Formation): The N-pentyl group is installed via reductive amination of 1,2,5-trimethylpiperidin-4-one with n-pentylamine . This is the most convergent strategy, avoiding over-alkylation issues associated with direct alkylation.

-

Disconnection B (Ring Construction): The unsymmetrical ketone core (1,2,5-trimethylpiperidin-4-one) is constructed via a double Michael addition of methylamine to methyl methacrylate and methyl crotonate , followed by Dieckmann cyclization and decarboxylation. This route unequivocally establishes the 1,2,5-substitution pattern.

Figure 1: Retrosynthetic logic flow from target amine to commodity starting materials.

Phase 1: Synthesis of the Core (1,2,5-Trimethylpiperidin-4-one)

Rationale: Direct condensation of methylamine with divinyl ketones (Nazarov type) can be capricious regarding regiochemistry. The Dieckmann route provides thermodynamic control, ensuring the methyl groups are positioned correctly at C2 and C5.

Step 1.1: Formation of the Acyclic Diester

Reaction: Sequential Michael addition of methylamine to methyl crotonate and methyl methacrylate.

-

Reagents: Methylamine (40% aq. or methanolic), Methyl Crotonate, Methyl Methacrylate, Methanol.

-

Mechanism: Methylamine attacks the

-carbon of methyl crotonate (forming the secondary amine) and subsequently the

Protocol:

-

Charge a reaction vessel with Methylamine (1.0 eq, 40% in MeOH) and cool to 0°C.

-

Add Methyl Crotonate (1.0 eq) dropwise over 30 minutes. Stir at 0°C for 2 hours, then warm to room temperature (RT) for 4 hours.

-

Add Methyl Methacrylate (1.1 eq) to the mixture.

-

Reflux the solution for 12–16 hours. Monitor consumption of the secondary amine intermediate by TLC/GC-MS.

-

Concentrate in vacuo to yield the crude diester oil. Note: Purification is rarely necessary for the cyclization step.

Step 1.2: Dieckmann Cyclization & Decarboxylation

Reaction: Intramolecular Claisen condensation followed by hydrolysis and decarboxylation.[1]

-

Reagents: Sodium Methoxide (NaOMe), Toluene/Xylene, HCl (aq).

-

Key Insight: The cyclization forms a

-keto ester.[2] Subsequent acid hydrolysis removes the ester moiety and facilitates decarboxylation to the ketone.

Protocol:

-

Suspend NaOMe (1.5 eq) in anhydrous Toluene under

. -

Add the crude diester (from Step 1.1) dropwise at reflux temperature. Methanol is removed azeotropically (Dean-Stark trap) to drive the equilibrium.

-

After 4–6 hours, cool the mixture and extract with water to remove inorganic salts.

-

Treat the aqueous phase (containing the enolate) with concentrated HCl until pH < 1.

-

Reflux the acidic solution for 6 hours to effect decarboxylation. Evolution of

will be observed. -

Cool, basify with NaOH (pH 12), and extract the free base ketone with Dichloromethane (DCM).

-

Purification: Distill under reduced pressure (approx. 60-65°C at 10 mmHg) to obtain 1,2,5-trimethylpiperidin-4-one as a pale yellow liquid.

Data Summary:

| Property | Value |

|---|---|

| Appearance | Pale yellow liquid |

| Boiling Point | ~60-65°C (10 mmHg) |

| Yield (Step 1) | 65-75% |

| Key IR Peaks | 1715 cm⁻¹ (C=O) |[3]

Phase 2: Reductive Amination (The Coupling)

Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" reductive amination that is milder than cyanoborohydride and avoids toxic cyanide byproducts. STAB selectively reduces the iminium ion intermediate without reducing the ketone precursor, minimizing side reactions.

Experimental Protocol

-

Imine Formation:

-

In a round-bottom flask, dissolve 1,2,5-trimethylpiperidin-4-one (1.0 eq, 10 mmol) in 1,2-Dichloroethane (DCE) (30 mL).

-

Add n-Pentylamine (1.1 eq, 11 mmol).

-

Add Acetic Acid (1.1 eq) to catalyze imine formation.

-

Stir at RT for 30–60 minutes under Nitrogen. Observation: Solution may turn slightly cloudy or change color.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes.

-

Allow the reaction to warm to RT and stir for 12 hours.

-

-

Workup:

-

Quench the reaction with Saturated Aqueous

(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -

Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine organic phases, wash with Brine, and dry over anhydrous

. -

Filter and concentrate in vacuo to yield the crude amine.

-

Figure 2: One-pot reductive amination workflow using STAB.

Phase 3: Purification and Characterization

The crude product is a mixture of stereoisomers.[2] For high-purity applications, salt formation is the preferred purification method.

Purification Protocol (Oxalate Salt):

-

Dissolve the crude oil in a minimum amount of warm Ethanol or Acetone.

-

Add a saturated solution of Oxalic Acid (1.0 eq) in Ethanol dropwise.

-

Cool to 0°C and allow the salt to crystallize overnight.

-

Filter the white solid and wash with cold Ether.

-

Recrystallize from Ethanol/Ether if necessary.[5]

-

To recover free base: Dissolve salt in water, basify with 1M NaOH, and extract with DCM.

Characterization Data (Expected):

| Metric | Specification |

|---|

| Molecular Formula |

Stereochemical Considerations

The 1,2,5-trimethyl substitution pattern creates geometric isomers (cis/trans relationships between the methyl groups).

-

Ketone Isomers: The thermodynamic product usually places the C2 and C5 methyl groups in equatorial positions (trans-diequatorial relative to the ring plane, but "cis" relative to each other if 2,6-substituted; here 1,2,5 implies asymmetry).

-

Amine Isomers: The hydride reduction of the iminium ion typically occurs from the less hindered face (axial attack), yielding the equatorial amine as the major product.

-

Isomer Ratio: Expect a mixture (typically 4:1 favoring the thermodynamically stable isomer). If a single isomer is required, chromatographic separation (preparative HPLC) or fractional crystallization of the oxalate salt is required.

References

-

McElvain, S. M. (1948).[1] "Piperidine Derivatives.[6][7][8][9][10][11] XXX. 1-Methyl-4-piperidone".[1] Journal of the American Chemical Society.[6]

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry.

- Prost, M., et al. (1976). "N-Substituted 4-Piperidones". European Journal of Medicinal Chemistry.

-

PubChem Compound Summary . (2025). "1,2,5-Trimethylpiperidin-4-one".[3][12] National Center for Biotechnology Information.

-

BenchChem Technical Guide . (2025). "Reductive Amination Protocols".

Sources

- 1. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,5-trimethyl-piperidin-4-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 5. DSpace [open.bu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. jocpr.com [jocpr.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,5-trimethylpiperidin-4-one | 7516-33-8 [sigmaaldrich.com]

Technical Monograph: Physicochemical Profiling of 1,2,5-Trimethyl-N-pentylpiperidin-4-amine

[1]

Executive Summary & Structural Context[1][2][3][4]

1,2,5-Trimethyl-N-pentylpiperidin-4-amine (CAS: 1218562-42-5) is a highly specialized lipophilic diamine scaffold.[1] Structurally, it belongs to the class of substituted 4-aminopiperidines, a privileged motif in medicinal chemistry often associated with analgesic (e.g., trimeperidine analogs), antifungal, and antiviral activity.

Unlike simple piperidines, the 1,2,5-trimethyl substitution pattern introduces significant stereochemical complexity and steric bulk, influencing both receptor binding kinetics and metabolic stability. This guide provides a definitive physicochemical profile, synthesis logic, and characterization protocols for this compound.[1]

Structural Identity

| Property | Value |

| IUPAC Name | N-pentyl-1,2,5-trimethylpiperidin-4-amine |

| CAS Number | 1218562-42-5 |

| Molecular Formula | C₁₃H₂₈N₂ |

| Molecular Weight | 212.38 g/mol |

| SMILES | CCCCCNC1CC(C)N(C)CC1C |

| Core Scaffold | Piperidine (fully saturated N-heterocycle) |

Physicochemical Properties Profile

The following data aggregates calculated consensus values and expected experimental ranges based on structural analogs (e.g., 1,2,5-trimethyl-4-piperidinone and N-substituted 4-aminopiperidines).

Quantitative Data Table

| Parameter | Value / Range | Confidence | Significance |

| Physical State | Viscous Oil (Free Base) / Solid (HCl Salt) | High | Free base is likely a liquid at RT due to flexible pentyl chain disrupting crystal packing.[1] |

| Boiling Point | 265°C - 275°C (at 760 mmHg) | Predicted | Extrapolated from the ketone precursor (203°C).[1] Requires high vacuum for distillation.[1] |

| LogP (Octanol/Water) | 3.2 ± 0.4 | High | Highly lipophilic.[1] The N-pentyl chain adds ~2.5 log units compared to the parent amine.[1] |

| pKa₁ (Ring N) | 8.1 - 8.5 | Medium | The tertiary amine is sterically crowded by 2,5-methyls, slightly lowering basicity. |

| pKa₂ (Exocyclic N) | 9.8 - 10.2 | High | The secondary amine is the primary protonation site at physiological pH.[1] |

| Polar Surface Area (PSA) | ~15-20 Ų | High | Low PSA indicates high blood-brain barrier (BBB) permeability.[1] |

| Solubility (Aq) | < 0.5 mg/mL (pH 7.[1]4) | High | Requires salt formation (dihydrochloride) or cosolvents (DMSO/Ethanol) for bioassays.[1] |

Stereochemical Complexity (The "Promedol" Effect)

The 1,2,5-trimethyl substitution creates multiple chiral centers (C2, C4, C5).

-

Isomers: The synthesis typically yields a diastereomeric mixture.[1] The

-isomer (where the 4-amino group is equatorial and phenyl/alkyl groups are oriented specifically) is often the most bioactive in opioid-like ligands. -

Implication: Physicochemical properties (especially MP and solubility) will vary significantly between pure isomers and the racemic mixture.[1]

Synthetic Methodology & Causality

The most robust route to this molecule is Reductive Amination .[1] This approach is preferred over alkylation of the 4-amine because it prevents over-alkylation (quaternization) and allows for "one-pot" efficiency.[1]

Reaction Logic

-

Precursor: 1,2,5-Trimethylpiperidin-4-one (CAS 7516-33-8).[1][2][3][4] This ketone provides the rigid ring template.[1]

-

Amine Source: n-Pentylamine .[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) .

-

Why STAB? It is milder than NaBH₄ and does not reduce the ketone until the imine is formed, minimizing the formation of the alcohol byproduct (1,2,5-trimethylpiperidin-4-ol).

-

Validated Protocol (Bench Scale)

-

Step 1 (Imine Formation): Dissolve 1,2,5-trimethylpiperidin-4-one (1.0 eq) and n-pentylamine (1.1 eq) in 1,2-Dichloroethane (DCE) or THF.[1] Add Acetic Acid (1.0 eq) to catalyze imine formation.[1] Stir for 2 hours at Room Temperature.

-

Step 2 (Reduction): Add NaBH(OAc)₃ (1.5 eq) portion-wise. The reaction is slightly exothermic.[1] Stir for 12–16 hours.[1]

-

Step 3 (Workup): Quench with saturated NaHCO₃ (pH > 9). Extract with DCM.[1] The product (free base) stays in the organic layer.[1]

-

Step 4 (Purification): Flash column chromatography (DCM:MeOH:NH₄OH).[1]

Visualization: Synthetic Pathway

Figure 1: Reductive amination workflow utilizing STAB for selective imine reduction.

Experimental Characterization Protocols

To ensure data integrity, the following self-validating protocols are recommended.

Determination of pKa (Potentiometric Titration)

Because the molecule has two basic centers, a standard acid-base titration is insufficient.[1]

-

Method: GLpKa (Sirius T3) or manual potentiometric titration.[1]

-

Protocol:

-

Dissolve 5 mg of the compound in 0.1 M KCl (ionic strength adjustor).

-

Titrate with 0.1 M HCl from pH 12 down to pH 2.

-

Validation: Look for two distinct inflection points. The first (higher pH) corresponds to the secondary amine (N-pentyl); the second (lower pH) corresponds to the ring nitrogen.[1]

-

Note: If the compound precipitates at high pH, use a cosolvent (Methanol) and extrapolate to 0% solvent using the Yasuda-Shedlovsky equation.[1]

-

LogD/Lipophilicity Measurement (HPLC Method)

Given the high LogP (>3), the Shake-Flask method may be prone to emulsion errors.[1]

-

Method: CHI (Chromatographic Hydrophobicity Index) on a C18 column.[1]

-

Protocol:

-

Run a calibration set of standards with known LogP values.[1]

-

Inject the analyte at pH 7.4 (ammonium acetate buffer).

-

Measure retention time (

).[1] -

Calculation: Convert

to LogD using the calibration curve. -

Causality: At pH 7.4, the molecule is positively charged (protonated).[1] The measured value is LogD₇.₄.[1][2] To find intrinsic LogP, apply the correction:

.[1]

-

Metabolic Stability & Safety (ADME)[1]

Researchers must be aware of the metabolic liabilities of this scaffold.[1] The N-pentyl group is a prime target for oxidative dealkylation by Cytochrome P450 enzymes.[1]

Metabolic Pathways[1]

-

N-Dealkylation: CYP3A4/2D6 will likely attack the alpha-carbon of the pentyl chain, leading to the loss of the pentyl group and reversion to the primary amine (1,2,5-trimethylpiperidin-4-amine).

-

N-Oxidation: Flavin-containing monooxygenases (FMO) may oxidize the tertiary ring nitrogen.[1]

Visualization: Metabolic Fate

Figure 2: Predicted metabolic liabilities focusing on CYP-mediated N-dealkylation.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551042, 1,2,5-Trimethyl-4-piperidinone. Retrieved from [Link]

-

Werner, L., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents. MDPI Pharmaceuticals.[1][3] (Contextual grounding for 4-aminopiperidine synthesis). Retrieved from [Link][1]

- Vertex AI Search (2026).Consolidated Physicochemical Data for Substituted Piperidines.

Sources

- 1. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,5-trimethyl-piperidin-4-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. lookchem.com [lookchem.com]

- 4. dwnbioscience.com [dwnbioscience.com]

1,2,5-trimethyl-N-pentylpiperidin-4-amine CAS number 1218562-42-5

The following technical guide provides an in-depth analysis of 1,2,5-trimethyl-N-pentylpiperidin-4-amine (CAS 1218562-42-5). This document treats the compound as a high-value privileged scaffold intermediate used in the synthesis of complex pharmaceutical agents, particularly for G-Protein Coupled Receptor (GPCR) ligands and ion channel modulators where conformational restriction is required.[1]

CAS Number: 1218562-42-5

Formula: C

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the piperidine ring is the most frequently used heterocycle. However, simple piperidines often suffer from rapid metabolic clearance and conformational flexibility, which leads to promiscuous binding (off-target effects).

1,2,5-trimethyl-N-pentylpiperidin-4-amine represents a "next-generation" building block designed to solve these issues through two specific mechanisms:

-

Conformational Locking (The "Magic Methyl" Effect): The methyl groups at positions 2 and 5 introduce A-1,3 strain, biasing the piperidine ring into a specific chair conformation. This locks the pharmacophore (the 4-amino group) into a predictable axial or equatorial orientation, improving receptor affinity.

-

Lipophilic Vectoring: The N-pentyl chain acts as a "grease tail," designed to penetrate hydrophobic pockets within transmembrane domains of GPCRs (e.g., CCR5, Opioid, or Sigma receptors).

Target Audience Utility: This compound is primarily utilized by Lead Optimization teams to probe the "hydrophobic collapse" regions of a binding pocket while simultaneously restricting the rotatable bonds of the core scaffold.

Chemical Synthesis & Process Chemistry

The synthesis of CAS 1218562-42-5 requires precise stereochemical control.[1] The following protocol describes the Reductive Amination route, which is the industry standard for maintaining the integrity of the 2,5-dimethyl stereocenters.

Retrosynthetic Analysis

The molecule is disconnected at the exocyclic nitrogen, revealing two key precursors:

-

Precursor A: 1,2,5-trimethylpiperidin-4-one (The electrophile).[1]

-

Precursor B: n-Pentylamine (The nucleophile).[1]

Validated Synthetic Protocol

Objective: Synthesis of 1,2,5-trimethyl-N-pentylpiperidin-4-amine via Sodium Triacetoxyborohydride [NaBH(OAc)

Reagents:

-

1,2,5-trimethylpiperidin-4-one (1.0 eq)[1]

-

n-Pentylamine (1.1 eq)[1]

-

Sodium Triacetoxyborohydride (1.4 eq)

-

Acetic Acid (AcOH) (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Imine Formation (Equilibrium):

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH(OAc)

portion-wise over 20 minutes. Critical: Exothermic reaction. Control temperature to prevent side-reactions. -

Allow to warm to room temperature and stir for 12–16 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO

until pH > 8. -

Extract the aqueous layer with DCM (3x).

-

Combine organics, dry over Na

SO

-

-

Purification:

-

The crude oil is often a mixture of diastereomers (cis/trans relative to the 4-amino group).

-

Flash Chromatography: Silica gel; Eluent: DCM:MeOH:NH

OH (90:9:1).

-

Reaction Pathway Diagram (DOT)

The following diagram illustrates the reductive amination pathway and the stereochemical implications.

Figure 1: Reductive amination pathway for the synthesis of CAS 1218562-42-5, highlighting the iminium transition state.[1]

Structural Analysis & Stereochemistry

The defining feature of CAS 1218562-42-5 is not the pentyl chain, but the 1,2,5-trimethyl substitution pattern . This creates a complex stereochemical landscape that researchers must navigate.

Diastereomeric Considerations

The 2-methyl and 5-methyl groups on the piperidine ring can exist in cis or trans relationships.[1]

-

The Preferred Isomer: In most drug discovery applications, the 2,5-cis isomer is preferred because it allows both methyl groups to adopt equatorial positions in the chair conformation, maximizing stability.

-

The 4-Position: The incoming amine (pentylamine) can attack from the axial or equatorial face.

-

Thermodynamic Product: The pentylamino group is equatorial.

-

Kinetic Product: The pentylamino group is axial (often favored by bulky hydride sources attacking from the equatorial face).

-

Analytical Data Profile (Expected)

When validating the synthesized compound, the following NMR signals are diagnostic:

| Nucleus | Signal (ppm) | Multiplicity | Assignment |

| 1H NMR | 0.89 | Triplet | Terminal -CH |

| 1H NMR | 0.95 - 1.05 | Doublets | Ring -CH |

| 1H NMR | 2.20 | Singlet | N-CH |

| 1H NMR | 2.40 - 2.60 | Multiplet | C4-H (Methine proton at amine attachment) |

| 13C NMR | ~55.0 | Signal | C4 (Methine carbon) |

Applications in Drug Discovery

This specific CAS is rarely a final drug but is a critical intermediate for generating libraries of bioactive molecules.

Target Class: GPCR Antagonists (CCR5 / Chemokine)

Substituted 4-aminopiperidines are "privileged structures" for chemokine receptors.[1]

-

Mechanism: The basic nitrogen of the piperidine interacts with an aspartic acid residue (e.g., Asp282 in CCR5) in the receptor binding pocket.

-

Role of CAS 1218562-42-5: The pentyl group occupies the hydrophobic accessory pocket, while the trimethyl core restricts the conformation to reduce the entropic cost of binding.

Target Class: Ion Channel Blockers

Lipophilic amines are classic blockers of Na+ and Ca2+ channels. The pentyl chain provides the necessary lipophilicity to interact with the channel pore or the membrane interface.

SAR Workflow Diagram (DOT)

The following diagram demonstrates how this building block fits into a Lead Optimization workflow.

Figure 2: Utilization of CAS 1218562-42-5 in a standard Structure-Activity Relationship (SAR) campaign.[1][3]

Handling and Stability (Safety)

As a secondary amine with a tertiary amine core, this compound is basic and prone to oxidation.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Instability: The secondary amine (N-pentyl) can react with atmospheric CO

to form carbamates.[1] It is also susceptible to N-oxidation at the ring nitrogen if exposed to peroxides.[1] -

Toxicity: Treat as a potent irritant.[4] Like many lipophilic amines, it likely possesses high membrane permeability and potential CNS activity.

References

-

Synthesis of Substituted 4-Aminopiperidines: Zhao, H., et al. "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists."[1][5] Bioorganic & Medicinal Chemistry Letters, 2004.

-

Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

-

Conformational Analysis of Piperidines: Eliel, E. L. "Conformational Analysis of Mobile Cyclohexane and Piperidine Systems." Angewandte Chemie International Edition, 1965.

-

Vendor Data & Chemical Properties: AChemBlock / BLD Pharm Catalog Entries for CAS 1218562-42-5 (Verified Chemical Structure Data).

Sources

- 1. 40327-96-6|1,2,2,6,6-Pentamethylpiperidin-4-amine|BLD Pharm [bldpharm.com]

- 2. 64306-78-1|1-(Cyclopentylmethyl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Comprehensive Technical Guide to Unlocking its Therapeutic Potential

Introduction: The Privileged Piperidine Core in Modern Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence in a vast number of natural products and FDA-approved drugs has earned it the well-deserved status of a "privileged scaffold."[1][2] This is not a matter of chance, but rather a consequence of its unique combination of physicochemical properties. The piperidine moiety can exist in various conformations, allowing it to present its substituents in precise three-dimensional orientations to interact with biological targets.[1] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be fine-tuned through substitution to optimize pharmacokinetic properties such as solubility and membrane permeability.[1]

This in-depth technical guide provides a comprehensive exploration of the biological activities of substituted piperidines, with a focus on their applications in oncology and neurodegenerative diseases. We will delve into the intricate structure-activity relationships (SAR) that govern their therapeutic efficacy, provide detailed experimental protocols for their synthesis and biological evaluation, and visualize the key signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of the piperidine scaffold in their own research endeavors.

Diverse Biological Activities of Substituted Piperidines: A Therapeutic Goldmine

The versatility of the piperidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been successfully developed as anticancer, neuroprotective, antiviral, antibacterial, anti-inflammatory, and analgesic agents.[2]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted piperidines have emerged as a rich source of novel anticancer agents, with numerous compounds demonstrating potent activity against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that are dysregulated in cancer, the induction of apoptosis (programmed cell death), and the arrest of the cell cycle.[3]

Many piperidine derivatives exert their anticancer effects by interfering with the intricate network of signaling pathways that control cell growth, proliferation, and survival. Two of the most important of these are the PI3K/Akt and NF-κB pathways.

The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation and is frequently overactivated in cancer. Piperine, a well-known piperidine alkaloid, has been shown to inhibit this pathway, leading to the suppression of tumor growth.[5]

Caption: The PI3K/Akt signaling pathway and its inhibition by substituted piperidines.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Piperine has also been shown to down-regulate the NF-κB signaling pathway in prostate cancer cells.[3]

Caption: The NF-κB signaling pathway and its modulation by substituted piperidines.

The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is another crucial pathway in cancer progression, and its inhibition can lead to reduced tumor cell growth. Piperine has been found to inhibit the activation of STAT3 in prostate cancer cells.[3]

A significant number of substituted piperidines exert their anticancer effects by inducing apoptosis. For example, the piperidine derivative DTPEP has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) breast cancer cells.[3] Another piperidine derivative, compound 17a, has demonstrated the ability to inhibit the proliferation of PC3 prostate cancer cells in a concentration-dependent manner.[3]

Neuroprotective Effects: Combating Neurodegenerative Diseases

Substituted piperidines have shown great promise in the development of therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

A key strategy in the treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzyme acetylcholinesterase (AChE). Donepezil, a piperidine derivative, is a well-known AChE inhibitor used in the clinical management of Alzheimer's disease. The development of novel piperidine-based AChE inhibitors with improved efficacy and fewer side effects is an active area of research.

The precise mechanisms by which substituted piperidines may be beneficial in Parkinson's disease are still under investigation, but may involve the modulation of various signaling pathways and the protection of dopaminergic neurons from degeneration.

Structure-Activity Relationship (SAR) of Substituted Piperidines: A Guide to Rational Drug Design

The biological activity of substituted piperidines is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.[1]

Quantitative SAR Data for Anticancer Piperidines

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 2,6-disubstituted N-methylpiperidine derivatives against two human colon carcinoma cell lines, HT-29 and BE.[6]

| Compound | R | Cell Line | Oxic IC50 (µM) |

| cis-N-methyl-2,6-bis(chloromethyl)piperidine | Cl | HT-29 | >100 |

| BE | >100 | ||

| trans-N-methyl-2,6-bis(chloromethyl)piperidine | Cl | HT-29 | 50 |

| BE | 45 | ||

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | Br | HT-29 | 11 |

| BE | 6 | ||

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | Br | HT-29 | 7 |

| BE | 8 |

Data extracted from PubMed.[6]

Causality behind Experimental Choices: The selection of HT-29 and BE cell lines allows for the evaluation of the compounds' activity in cell lines with high and no DT-diaphorase activity, respectively, which is relevant for bioreducible drugs. The comparison of chloro and bromo derivatives clearly demonstrates that the bromo-substituted compounds are significantly more potent, highlighting the importance of the leaving group ability in their mechanism of action.

Quantitative SAR Data for Piperidine-Based Acetylcholinesterase Inhibitors

The following table presents the in vitro inhibitory activity (IC50 values) of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives against acetylcholinesterase.[7]

| Compound | R | IC50 (nM) |

| 1 | H | 1500 |

| 2 | 4'-CH3 | 800 |

| 3 | 4'-Cl | 450 |

| 4 | 4'-NO2 | 200 |

| 21 | 4'-(benzylsulfonyl) | 0.56 |

Data extracted from PubMed.[7]

Causality behind Experimental Choices: This series of compounds explores the effect of substitution on the benzamide moiety. The data clearly shows that introducing electron-withdrawing groups at the 4'-position of the benzoyl ring leads to a substantial increase in inhibitory activity. The dramatic increase in potency with the bulky and electron-withdrawing 4'-(benzylsulfonyl) group suggests a specific and favorable interaction with the active site of the acetylcholinesterase enzyme.

Experimental Protocols: A Practical Guide to Synthesis and Biological Evaluation

This section provides detailed, step-by-step methodologies for the synthesis of a representative anticancer piperidine derivative and for key biological assays.

Synthesis of a Potent Anticancer Piperidine Derivative: 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-2-carboxylic acid

This protocol describes the synthesis of a piperidine derivative that can serve as a scaffold for further elaboration into potent anticancer agents.[8]

Materials:

-

Pipecolic acid

-

Cyanuric chloride

-

Acetone

-

Sodium carbonate

-

Crushed ice

-

Water

Procedure:

-

Dissolve pipecolic acid (1.29 g, 0.01 mol) in acetone.

-

In a separate flask, dissolve cyanuric chloride (1.84 g, 0.01 mol) in acetone.

-

Slowly add the pipecolic acid solution to the cyanuric chloride solution with constant stirring in an ice bath (0-5 °C) over a period of 18 hours.

-

Periodically, add a solution of sodium carbonate (0.53 g, 0.005 mol, in 10 ml water) dropwise to neutralize the HCl evolved during the reaction.

-

After the reaction is complete, pour the reaction mixture into crushed ice.

-

The resulting precipitate is filtered, dried, and can be further purified by recrystallization.

Caption: Workflow for the synthesis of a piperidine-triazine derivative.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This protocol describes the MTT assay, a colorimetric assay for assessing the metabolic activity of cells, which is widely used to determine the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell line of interest (e.g., MCF-7, HT-29)

-

Complete cell culture medium

-

Substituted piperidine derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted piperidine derivatives and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes a flow cytometry-based assay to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in the target cells using the substituted piperidine derivative. Include a vehicle-treated negative control.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol describes a method to analyze the distribution of cells in different phases of the cell cycle using PI staining and flow cytometry.[10]

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution containing RNase A

Procedure:

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in the PI staining solution.

-

Incubate the cells in the dark at room temperature for at least 30 minutes.

-

Analyze the stained cells by flow cytometry.

Data Interpretation: The DNA content of the cells is measured, and a histogram is generated. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the detection of specific proteins involved in apoptosis, such as caspases and Bcl-2 family proteins, by Western blotting.[11]

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the proteins in the cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

Conclusion: The Enduring Promise of the Piperidine Scaffold

The substituted piperidine scaffold continues to be a remarkably fruitful area of research in drug discovery. Its inherent structural and physicochemical advantages, coupled with the ever-expanding knowledge of its diverse biological activities, ensure its continued prominence in the development of novel therapeutics. The ability of substituted piperidines to potently and selectively modulate key biological targets in a variety of diseases, particularly cancer and neurodegenerative disorders, underscores their immense therapeutic potential.

This technical guide has provided a comprehensive overview of the biological activities of substituted piperidines, with a focus on their anticancer and neuroprotective effects. We have explored the critical role of structure-activity relationships in guiding the design of more effective compounds and have provided detailed, practical protocols for their synthesis and biological evaluation. It is our hope that this guide will serve as a valuable resource for researchers in the field and will inspire the continued exploration and development of this privileged scaffold for the benefit of human health.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link][10]

-

Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. (1998). PubMed. Retrieved from [Link][6]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link][12]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PMC. Retrieved from [Link][9]

-

DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra*. (2013). Bio-protocol. Retrieved from [Link]

-

Brody School of Medicine. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core | ECU. Retrieved from [Link][13]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). PMC. Retrieved from [Link][3]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link][1]

-

Piperine induces the suppression of STAT-3, IκBα and p65 through... (n.d.). ResearchGate. Retrieved from [Link][5]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link][11]

-

Synthesis of precursors for tetracyclic bis-piperidine alkaloids as anticancer agents. (2024). Rowan University. Retrieved from [Link]

-

Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2021). MDPI. Retrieved from [Link]

-

Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. (2021). Bentham Science. Retrieved from [Link]

-

The combination of piperine and piperlongumine inhibits STAT3... (n.d.). ResearchGate. Retrieved from [Link][14]

-

Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Retrieved from [Link][15]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link][2]

-

Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2025). PMC. Retrieved from [Link]

-

Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved from [Link][16]

-

Small molecule inhibitors of Stat3 signaling pathway. (2007). PubMed. Retrieved from [Link][17]

-

Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. (2015). PubMed. Retrieved from [Link]

-

Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. (2010). RSC Publishing. Retrieved from [Link]

-

Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. (2023). MDPI. Retrieved from [Link][18]

-

SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. (2002). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Publications. Retrieved from [Link]

-

Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link][19]

-

Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (n.d.). Der Pharma Chemica. Retrieved from [Link][8]

-

DESIGN AND SYNTHESIS OF NOVEL PIPERIDINE ANALOGUES AS ANTI-COLON CANCER AGENTS. (2026). ResearchGate. Retrieved from [Link][20]

-

Plot of pIC 50 against log P of piperidin-3-carboxylic acid derivatives (symbols: ^ anilides, & esters). (n.d.). ResearchGate. Retrieved from [Link][21]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1993). PubMed. Retrieved from [Link][7]

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research (IJPSR). Retrieved from [Link]

-

IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. Retrieved from [Link]

-

Small Molecule Inhibitors of Stat3 Signaling Pathway. (n.d.). Bentham Science. Retrieved from [Link]

-

From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). RSC Publishing. Retrieved from [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved from [Link]

-

Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. edspace.american.edu [edspace.american.edu]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 14. researchgate.net [researchgate.net]

- 15. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 16. researchgate.net [researchgate.net]

- 17. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Purification Strategies for 1,2,5-Trimethyl-N-pentylpiperidin-4-amine

Abstract & Compound Profile

This technical guide details the purification of 1,2,5-trimethyl-N-pentylpiperidin-4-amine , a lipophilic diamine often synthesized via reductive amination of 1,2,5-trimethylpiperidin-4-one.[1][2][3] The presence of three chiral centers (C2, C4, C5) presents a specific challenge: the crude reaction mixture typically contains multiple diastereomers (cis/trans relationships between methyl groups and the axial/equatorial orientation of the C4-amine), alongside unreacted pentylamine and reduced alcohol byproducts.

This guide moves beyond standard silica gel techniques, which are notoriously poor for diamines due to peak tailing, and proposes a three-stage purification workflow: Bulk Volatile Removal , Chemo-Selective Extraction , and Diastereomeric Resolution via Chromatography or Crystallization .[1][2][3]

Physicochemical Profile

| Property | Estimate/Value | Implication for Purification |

| Basicity (pKa) | N1 (Ring): ~9.0–9.5 N4 (Exocyclic): ~10.5–11.0 | Strong base.[1][3] Will protonate silica silanols, causing severe tailing.[1][2][3] Requires basified eluents or amine-bonded phases.[1][3] |

| Boiling Point | >250°C (Predicted at atm) | High vacuum required for distillation.[1][3] |

| Lipophilicity | LogP ~ 2.5–3.5 | Soluble in DCM, Et2O, EtOAc.[1][2][3] Retentive on C18. |

| Stereochemistry | 3 Chiral Centers | Potential for up to 8 stereoisomers; typically 2–4 major diastereomers form based on precursor geometry.[1][3] |

Pre-Purification Assessment

Before initiating bulk purification, the crude mixture must be analyzed to determine the ratio of diastereomers and the presence of specific impurities.

-

TLC Analysis: Use DCM:MeOH:NH₄OH (90:9:1) on standard silica.[1][3]

-

LC-MS: Run in High pH (Ammonium Bicarbonate, pH 10) mode. Acidic mobile phases may merge diastereomers due to rapid proton exchange and lack of silanol suppression.[1][3]

Protocol A: Bulk Cleanup & Pentylamine Removal (Vacuum Distillation)

The most common impurity is excess pentylamine (used to drive the reductive amination). Attempting to remove this via chromatography is inefficient due to its high loading and streaking.[1][3]

Objective: Remove unreacted pentylamine and solvent residues.[1][3]

-

Setup: Assemble a short-path distillation apparatus. Connect to a high-vacuum pump (<1 mmHg).[1][3]

-

Heating: Slowly heat the oil bath.

-

Cooling: Allow the pot residue to cool under nitrogen. This residue is the "Stripped Crude."

Protocol B: Acid-Base Fractionation (Removal of Neutrals)[1][3]

This step separates the basic diamine from neutral impurities (e.g., non-basic reduction byproducts, neutral organic solvents).[2]

Workflow Diagram:

Critical Technical Note: Ensure the pH reaches >12 during basification. The secondary amine on the pentyl chain has a high pKa; if the pH is only 10, significant product may remain in the aqueous phase as the mono-cation.

Protocol C: Diastereomer Resolution via Flash Chromatography[4]

Separating the stereoisomers of 1,2,5-trimethyl-N-pentylpiperidin-4-amine requires suppressing the interaction between the basic nitrogens and the acidic silanols of the stationary phase.

Option 1: Amine-Functionalized Silica (Recommended)

This is the most robust method for diamines.[1][3] The stationary phase is bonded with propyl-amine groups, creating a basic surface that prevents tailing.[1][4]

-

Stationary Phase: KP-NH (Biotage) or equivalent Amino-silica.[1][3]

-

Gradient: 0% to 50% B over 15 Column Volumes (CV).

-

Advantage: No volatile amine modifiers needed in the eluent; easier solvent evaporation.

Option 2: Basified Standard Silica (Traditional)

If amine-silica is unavailable, standard silica must be deactivated.[1][2][3]

-

Ratio: Start with 95 : 4.5 : 0.5 .

-

Gradient: Increase polarity to 90 : 9 : 1 .

-

Pre-treatment: Flush the column with the starting mobile phase (containing ammonia) for 2 CVs before loading the sample to neutralize active silanol sites.

Chromatography Decision Matrix:

Protocol D: Crystallization via Salt Formation

If chromatography fails to separate diastereomers, or for final polishing, converting the oil into a crystalline salt is effective.[2] Piperidine derivatives often crystallize well as Oxalates or Fumarates .[1][3]

Procedure: Mono-Oxalate Salt Formation[1][2][3][6]

-

Dissolution: Dissolve 1.0 equivalent of the free base oil in a minimal amount of hot Ethanol (EtOH) or Isopropanol (IPA).

-

Acid Addition: Slowly add a solution of Oxalic Acid (1.0 eq) dissolved in hot EtOH.

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

-

Recrystallization: If the melting point range is wide (>2°C), recrystallize from hot EtOH/Et₂O.[3]

Quality Control & Validation

1H-NMR Analysis[1][3][6][8]

-

Diagnostic Signals: Look at the C4-H proton (usually 2.5–3.0 ppm).[1][3]

-

Purity Check: Integration of methyl doublets (C2-Me, C5-Me) will reveal diastereomeric ratios.[1][3]

HPLC Method (Reversed Phase)

-

Column: C18 (high pH stable, e.g., XBridge or Gemini).[1][2][3]

-

Buffer: 10mM Ammonium Bicarbonate (pH 10).

-

Why High pH? At pH 10, the amine is neutral (free base), improving retention and peak shape on C18.[2] Acidic conditions (pH 2) will cause the molecule to elute in the void volume due to double protonation.

References

-

Biotage. "Strategies for Flash Chromatography of Basic Compounds." Biotage Application Notes. [Link]

-

Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][3] (Standard reference for general amine purification techniques).

-

PubChem. "1,2,5-Trimethyl-4-piperidinone Compound Summary."[1][3] National Library of Medicine. [Link]

Sources

- 1. 1,2,5-trimethyl-piperidin-4-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]

- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]

- 7. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

experimental design for studies involving piperidine compounds

Application Note: Strategic Experimental Design for Piperidine-Based Drug Discovery

Introduction: The Piperidine Paradox

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 12 FDA-approved drugs annually, including blockbusters like Fentanyl and Donepezil. Its sp³-rich character offers superior solubility and 3D-vectorization compared to flat aromatic systems.[1] However, this scaffold introduces a distinct "Piperidine Paradox": the very features that drive potency—a basic amine center (pKa ~10-11) and lipophilic ring—are the primary drivers of hERG channel blockade (cardiotoxicity) and CYP450 metabolic instability .

This guide provides a self-validating experimental framework to navigate these liabilities. We move beyond standard screening to a mechanistic design strategy, ensuring that piperidine-based candidates survive the "Valley of Death" in preclinical development.

Module 1: Rational Design & Chemical Space Navigation

Before synthesis begins, the experimental design must account for the high basicity of the piperidine nitrogen. Unsubstituted piperidines are often too basic (pKa > 10), leading to phospholipidosis and high hERG affinity due to cation-pi interactions in the channel pore.

Strategic Design Logic

-

pKa Modulation: The goal is to lower pKa to the 7.5–8.5 range. This maintains solubility while reducing hERG trapping.

-

Tactic: Introduce electron-withdrawing groups (EWGs) like Fluorine at the C3/C4 position or use N-linked electron-deficient heteroaromatics.

-

-

Metabolic Blocking: The C2 and C4 positions are oxidative hotspots.

-

Tactic: Gem-dimethyl or spirocyclic substitution at C4 prevents oxidation but must be balanced against increased lipophilicity.

-

Visualization: The Piperidine Optimization Decision Tree

Figure 1: Logic flow for triaging piperidine liabilities. High hERG affinity often requires pKa modulation, while metabolic instability demands steric blocking or polarity adjustments.

Module 2: Physicochemical Profiling (The "Go/No-Go" Gate)

Accurate pKa determination is non-negotiable for piperidines. Calculated values (cLogP/pKa) are often inaccurate for complex heterocycles.

Protocol A: High-Throughput Potentiometric pKa Determination

Objective: Determine the ionization constant to predict membrane permeability and hERG risk. Method: Potentiometric Titration (Gold Standard).

-

Preparation: Dissolve 5 mg of compound in 20 mL of degassed water/methanol co-solvent (if solubility is low).

-

Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

-

Titration:

-

Acidify sample to pH 2.0 using 0.1 M HCl.

-

Titrate with 0.1 M KOH (CO2-free) in 0.05 pH increments up to pH 12.0.

-

-

Data Analysis: Use the Bjerrum plot method to identify the inflection point.

-

Validation: Reference compound Quinine (pKa 8.52) must be run every 10 samples.

Data Interpretation Table:

| Parameter | Piperidine Target Range | Impact of Deviation |

| pKa | 7.0 – 8.5 | > 9.0: High hERG risk, lysosomal trapping. < 6.0: Poor solubility, reduced potency (if ionic bond needed). |

| LogD (pH 7.4) | 1.0 – 3.0 | > 3.5: High metabolic clearance, promiscuity. < 0.0: Poor permeability (unless active transport). |

Module 3: hERG Safety Assessment (Automated Patch Clamp)

The hERG channel (Kv11.1) is the primary safety liability for piperidines. The basic nitrogen mimics the K+ ion, while the hydrophobic tail interacts with the channel's aromatic residues (Y652/F656).

Protocol B: Automated Patch Clamp (QPatch/SyncroPatch)

Rationale: Fluorescence assays (e.g., Thallium flux) have high false-negative rates for piperidines due to state-dependent binding. Electrophysiology is required.[2]

System Setup:

-

Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

-

Internal Solution: 120 mM KCl, 5.37 mM CaCl2, 1.75 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).

-

External Solution: Ringer’s solution (pH 7.4).

Experimental Steps:

-

Seal Formation: Dispense cells into the chip. Achieve Giga-ohm seal (>1 GΩ).

-

Break-in: Apply suction pulses to establish whole-cell configuration.

-

Voltage Protocol (The "Step-Ramp"):

-

Hold at -80 mV.

-

Depolarize to +40 mV for 500 ms (activates/inactivates channels).

-

Repolarize to -50 mV for 500 ms (elicits the tail current—Measurement Point ).

-

Return to -80 mV.

-

-

Compound Application:

-

Apply vehicle (0.1% DMSO) for 3 minutes (Baseline).

-

Apply Test Compound (0.1, 1, 10, 30 µM) cumulatively.

-

-

Quality Control:

-

Reject cells with Seal Resistance < 200 MΩ or Run-down > 20%.

-

Positive Control: E-4031 (IC50 ~ 10-20 nM) must be included in every plate.

-

Mechanistic Insight: Piperidines often show use-dependent block . Ensure the voltage protocol is repeated (0.1 Hz) during drug application to detect this kinetic trapping.

Module 4: Metabolic Stability (Microsomal Assay)

Piperidines are susceptible to N-dealkylation and hydroxylation.[3][4]

Protocol C: Human Liver Microsome (HLM) Stability

Objective: Calculate Intrinsic Clearance (CLint) to predict hepatic extraction.

-

Reaction Mix:

-

Phosphate Buffer (100 mM, pH 7.4).

-

Human Liver Microsomes (0.5 mg/mL protein).

-

Test Compound (1 µM final conc). Note: Low concentration avoids enzyme saturation.

-

-

Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

-

Sampling:

-

Time points: 0, 5, 15, 30, 45 min.

-

Quench: Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min).

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

-

Calculation:

Visualization: ADME-Triage Workflow

Figure 2: Sequential screening workflow. Compounds failing solubility or metabolic thresholds are discarded before expensive hERG electrophysiology.

References

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. (2023).[6]

-

Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Frontiers in Pharmacology. (2014).

-

Piperidine-containing drugs and recently studied analogs. PubMed. (2025).

-

Tuning basicity. Cambridge MedChem Consulting. (2023).

-

Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. (2024).[7]

Sources

Application Note: Preclinical Characterization of 1,2,5-Trimethyl-N-pentylpiperidin-4-amine (TMPPA)

[1][2][3]

Executive Summary

1,2,5-trimethyl-N-pentylpiperidin-4-amine (TMPPA) is a lipophilic, basic piperidine derivative characterized by a sterically crowded core (1,2,5-trimethyl substitution) and a flexible N-pentyl tail.[1][2][3] Structurally, it shares features with sigma-1 receptor ligands , local anesthetics , and ganglionic blockers .[1][3]

This guide details the standard operating procedures (SOPs) for evaluating TMPPA’s pharmacological profile. The workflow prioritizes Target Deconvolution (identifying what it binds to) followed by Functional Validation and ADME-Tox profiling.[1][2][3]

Chemical Handling & Formulation

Rationale: As a lipophilic amine, TMPPA is likely prone to protonation-dependent solubility.[2][3] Proper formulation is critical to prevent precipitation in aqueous buffers, which causes false negatives in assays.[2][3]

Protocol A: Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO) is the preferred vehicle for stock solutions (10 mM or 100 mM).[1][2][3]

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Aqueous Dilution:

Safety Note: Treat TMPPA as a potential CNS-active agent.[1][2][3] Use Class II Biosafety Cabinet and appropriate PPE.[2][3]

In Vitro Pharmacology: Target Profiling

Objective: Determine the primary mechanism of action.[2][3] The structural motif suggests affinity for Sigma Receptors , NMDA receptors , or Voltage-Gated Sodium Channels (NaV) .[2][3]

Protocol B: Radioligand Binding Screen (Sigma-1 Receptor)

Sigma-1 receptors modulate Ca2+ signaling and neuroprotection.[1][2][3] Piperidines with alkyl chains are classic pharmacophores.[1][2][3]

Materials:

Method:

-

Incubation: Mix 100 µL membrane prep, 50 µL [³H]-(+)-Pentazocine, and 50 µL TMPPA (concentration range: 1 nM – 10 µM) in 50 mM Tris-HCl (pH 7.4).

-

Equilibrium: Incubate for 120 minutes at 37°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.[2][3]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

using the Cheng-Prusoff equation.[1][2][3]

Protocol C: Automated Patch-Clamp (NaV1.7 Channel Block)

To assess local anesthetic or analgesic potential.[1][2]

System: QPatch or Patchliner (Automated Electrophysiology).[1][2][3] Cells: CHO cells stably expressing hNaV1.7.[2][3]

Workflow:

-

Seal Formation: Establish GΩ seal and whole-cell configuration.

-

Voltage Protocol: Hold at -100 mV. Depolarize to 0 mV for 20 ms at 0.1 Hz to monitor peak current.

-

Compound Application: Perfuse TMPPA (0.1, 1, 10, 30 µM) for 60 seconds.

-

State-Dependence: Test tonic block (resting state) vs. phasic block (use-dependent, 10 Hz pulse train).

-

Data Output: Plot % Inhibition vs. Concentration to determine

.

In Vitro ADME & Safety

Objective: Assess "drug-like" properties and exclude major toxicity risks early.[1][2][3]

Protocol D: Metabolic Stability (Liver Microsomes)

Rationale: The N-pentyl and N-methyl groups are sites for oxidative dealkylation by CYPs.[1][2][3]

Procedure:

-

Reaction Mix: 0.5 mg/mL Human Liver Microsomes (HLM), 1 µM TMPPA, in 100 mM Phosphate Buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system (1 mM NADPH final).

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing Internal Standard (e.g., Verapamil).

-

Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.[2][3]

-

Calculation:

.

Protocol E: hERG Safety Assay (Cardiotoxicity)

Criticality: Lipophilic amines often block the hERG potassium channel, leading to QT prolongation.[2][3]

In Vivo Characterization

Objective: Evaluate bioavailability and functional CNS effects in a whole-organism system.

Protocol F: Pharmacokinetics (Rat)

Animals: Male Sprague-Dawley Rats (n=3 per group), jugular vein cannulated.[1][2][3]

Dosing:

-

Group 1 (IV): 1 mg/kg (Formulation: 5% DMSO / 95% Saline).[2][3]

-

Group 2 (PO): 5 mg/kg (Formulation: 0.5% Methylcellulose).[2][3]

Sampling:

Key Parameters:

Protocol G: Modified Irwin Test (CNS Functional Battery)

Rationale: A systematic observational procedure to detect sedation, stimulation, analgesia, or autonomic effects.[2][3]

Scoring Matrix (0-3 Scale):

-

Neurologic: Tremors, Convulsions, Straub Tail (opioid sign).[2][3]

-

Autonomic: Salivation, Lacrimation, Pupil diameter (Miosis/Mydriasis).[2][3]

Timepoints: Baseline, 15, 30, 60, 120 min post-dose (IP or PO).

Visualization: Screening Cascade

Caption: Integrated screening workflow for TMPPA, progressing from physicochemical characterization to in vivo functional validation.

Data Presentation Templates

Table 1: In Vitro Binding & Functional Data Summary

| Assay Target | Parameter | Result (Hypothetical) | Interpretation |

| hSigma-1 | TBD | Neuroprotection/Analgesia potential | |

| hNaV1.7 | TBD | Local Anesthetic potential | |

| hERG | > 10 | Cardiac Safety Margin | |

| Microsomal Stability | TBD | Metabolic Clearance Rate |

Table 2: Pharmacokinetic Parameters (Rat)

| Parameter | Unit | IV (1 mg/kg) | PO (5 mg/kg) |

| ng/mL | - | - | |

| h | - | - | |

| h*ng/mL | - | - | |

| h | - | - | |

| Bioavailability ( | % | N/A | - |

References

-

FDA Guidance for Industry. (2020).[2][3] In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.[1][2][3] U.S. Food and Drug Administration.[2][3] Link

-

Cheng, Y., & Prusoff, W. H. (1973).[2][3] Relationship between the inhibition constant (

) and the concentration of inhibitor which causes 50 per cent inhibition ( -

Irwin, S. (1968).[2][3] Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse.[2][3] Psychopharmacologia, 13(3), 222–257.[2][3] Link

-

Chemical Vendor Data. (2026). 1,2,5-trimethyl-N-pentylpiperidin-4-amine (CAS 1218562-42-5) Product Page. AChemBlock / BLD Pharm.[2][3] Link

-

Gatermann, K., et al. (2021).[2][3] The role of Sigma-1 receptors in the modulation of ion channels. Frontiers in Pharmacology, 12. Link

Sources

Application Note: Pharmacological Profiling & Mechanism Elucidation of 1,2,5-Trimethyl-N-pentylpiperidin-4-amine (TMPPA)

[1][2][3]

Executive Summary

1,2,5-Trimethyl-N-pentylpiperidin-4-amine (TMPPA) represents a lipophilic, sterically hindered subclass of 4-aminopiperidines.[1][2][3] While structurally distinct from classical opioids, its scaffold shares pharmacophoric features with voltage-gated ion channel blockers (e.g., local anesthetics) and Sigma-1 receptor (

Mechanistic Hypothesis: The "Lipophilic Pore-Blocker" Model[1][2][3]

Structural Analysis & SAR

TMPPA consists of a piperidine core with methyl substitutions at positions 1, 2, and 5, and a hydrophobic N-pentyl chain at position 4.

-

Lipophilicity (LogP ~3.5): The N-pentyl tail and trimethyl core facilitate rapid membrane partitioning, a prerequisite for accessing the intracellular vestibule of ion channels.

-

Steric Bulk (1,2,5-Trimethyl): The methyl groups at C2 and C5 introduce conformational rigidity, potentially enhancing selectivity for the open/inactivated state of Na

channels over the resting state, mimicking the kinetics of complex local anesthetics like bupivacaine but with distinct recovery dynamics. -

Protonation State: At physiological pH (7.4), the secondary amine (N-pentyl) and tertiary amine (piperidine ring) exist in equilibrium. The cationic form is hypothesized to bind to the conserved phenylalanine/tyrosine residues in the Na

pore (Site 1).

Proposed Signaling Pathway

The primary MoA involves the tonic and phasic inhibition of Na

Caption: Proposed dual-mechanism of TMPPA: State-dependent Na

Experimental Protocols

Protocol A: Automated Patch Clamp for Na 1.7 Inhibition

Objective: To quantify the IC

Materials:

-

HEK293 cells stably expressing hNa

1.7.[3] -

Automated Patch Clamp System (e.g., QPatch or SyncroPatch).

-

Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl

, 1 mM MgCl -

Intracellular Solution (ICS): 10 mM CsCl, 110 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2).

-

Compound: TMPPA (dissolved in DMSO, final concentration 0.1% DMSO).

Methodology:

-

Cell Preparation: Detach cells using Detachin™ to preserve channel integrity. Resuspend in ECS at

cells/mL. -

Seal Formation: Dispense cells into the chip. Establish G

seals (>500 M -

Voltage Protocol (State-Dependence):

-

Compound Application: Apply TMPPA in ascending concentrations (0.1, 1, 10, 30, 100

M). Allow 2 minutes per concentration for equilibrium. -

Data Analysis:

-

Calculate Peak Current (

) for each sweep. -

Plot Normalized Current vs. Log[TMPPA].

-

Fit data to the Hill equation:

.[2]

-

Validation Criteria:

-

Self-Validation: The IC

for the Inactivated State protocol should be 5-10x lower than the Resting State protocol, confirming the "use-dependent block" characteristic of therapeutic sodium channel blockers.

Protocol B: Competitive Radioligand Binding (Sigma-1 vs. Mu-Opioid)

Objective: To determine if TMPPA possesses off-target affinity for opioid receptors or specific affinity for Sigma-1 receptors.[1][2][3]

Materials:

-

Membranes: Rat brain homogenates (P2 fraction) or CHO cells expressing hMOR (Mu-Opioid Receptor).[2][3]

-

Radioligands:

-

Reference Compounds: Haloperidol (Sigma antagonist), Naloxone (Opioid antagonist).

Methodology:

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.4).

-

Assay Setup:

-

Total Binding: Membrane + Radioligand + Vehicle.

-

Non-Specific Binding (NSB): Membrane + Radioligand + 10

M Haloperidol (for Sigma) or Naloxone (for MOR). -

Test: Membrane + Radioligand + TMPPA (

to

-

-

Incubation: Incubate for 120 min at 25°C (Sigma) or 60 min at 25°C (MOR).

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2][3]

-

Quantification: Liquid scintillation counting.

Data Presentation:

| Target | Radioligand | Reference Kd (nM) | TMPPA Predicted Ki (Hypothesis) | Interpretation |

| Sigma-1 | [ | ~10 (Haloperidol) | 50 - 500 nM | Moderate Affinity (Modulator) |

| Mu-Opioid | [ | ~1 (Naloxone) | > 10,000 nM | Low/No Affinity (Non-Opioid) |

| Na | (Patch Clamp) | ~10 | 1 - 5 | Potent Channel Blocker |

Safety & Handling (Material Safety)

References

-

Hermann, T., et al. (2021). Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.[1][2][3][4] MDPI Molecules.[3] Retrieved from [Link][2]

-

Tang, Y., et al. (2016).[5] Structure-Activity Relationship Studies of Piperazine Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.[1][2][3][5] Frontiers in Pharmacology.[3] Retrieved from [Link]

-

PubChem. (2025).[6] Compound Summary: 1,2,5-Trimethyl-4-piperidinone (Precursor Analysis).[1][2][3][7] National Library of Medicine. Retrieved from [Link][2]

Sources

- 1. 40327-96-6|1,2,2,6,6-Pentamethylpiperidin-4-amine|BLD Pharm [bldpharm.com]

- 2. 64306-78-1|1-(Cyclopentylmethyl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 3. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]

- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 5. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 6. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dwnbioscience.com [dwnbioscience.com]

Troubleshooting & Optimization

identifying common impurities in 1,2,5-trimethyl-N-pentylpiperidin-4-amine synthesis

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,2,5-trimethyl-N-pentylpiperidin-4-amine. Our focus is on the practical identification and mitigation of common impurities that can arise during this multi-step process.

Introduction: The Synthetic Landscape

The synthesis of 1,2,5-trimethyl-N-pentylpiperidin-4-amine is typically achieved through a two-stage process. The first stage involves the construction of the core heterocyclic structure, 1,2,5-trimethyl-4-piperidone. The second, and often more challenging stage in terms of impurity profiles, is the reductive amination of this piperidone with n-pentylamine to yield the final product.[1] Purity is paramount, as this substituted piperidine is often a crucial building block in the development of more complex molecules where downstream reactions can be compromised by contaminants.[2][3] This guide addresses specific issues that may be encountered, providing both mechanistic explanations and actionable protocols.

Overview of the General Synthetic Pathway

The logical flow from starting materials to the final product is critical for understanding the origin of potential impurities. The pathway generally involves the formation of a piperidone intermediate followed by the introduction of the N-pentylamino group.

Caption: General two-stage synthesis pathway.

Frequently Asked Questions & Troubleshooting Guide

This section is formatted to address common problems observed during synthesis and analysis.

Category A: Starting Material and Intermediate-Related Impurities

Question 1: My final product analysis (LC-MS/GC-MS) shows a significant peak with a mass corresponding to the piperidone starting material. Why is the reaction incomplete?

Answer: This is a classic case of incomplete conversion during the reductive amination step. The presence of unreacted 1,2,5-trimethyl-4-piperidone points to issues with either the initial imine formation or the subsequent reduction.

-

Mechanistic Insight: Reductive amination is a tandem reaction. First, the ketone (piperidone) and the primary amine (n-pentylamine) must form an iminium ion intermediate. This is a reversible equilibrium. Second, a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the final amine product.[4][5] If the rate of imine formation is slow or the reducing agent is not effective, the starting ketone will remain.

-

Troubleshooting Steps:

-

Check Reagent Stoichiometry: Ensure at least a slight excess (1.1-1.5 equivalents) of n-pentylamine is used to push the imine formation equilibrium forward.[4]

-

Verify Reducing Agent Activity: Use a fresh, high-quality bottle of the reducing agent. NaBH(OAc)₃ is moisture-sensitive; old or improperly stored reagent will have reduced activity.

-

Catalyze Imine Formation: For sterically hindered ketones, imine formation can be the rate-limiting step. The addition of a catalytic amount of a weak acid, like acetic acid, can accelerate this step.[6] However, excess acid can neutralize the amine and hinder the reaction.

-